4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine
Overview
Description
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is a compound that contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group . It is a derivative of 4-(Trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine 19, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 were added to the reaction tank at a temperature of 20–35 °C. The resultant mixture was heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is complex, with several functional groups. It contains a ketone group (ethan-1-one), a phenyl group, a pyridine ring, a chlorophenyl group, and a trifluoromethyl group .Chemical Reactions Analysis
The chloride in the compound was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The density of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is predicted to be 1.656±0.06 g/cm3 .Scientific Research Applications
Functionalization of Pyrimidines for Carboxylic Acid Synthesis : A study by Schlosser, Lefebvre, and Ondi (2006) demonstrated the production of 5-carboxylic acids from trifluoromethyl and chlorine-substituted pyrimidines. They achieved this through halogen/metal permutation and carboxylation processes, with specific mention of using 4-chloro-6-(trifluoromethyl)pyrimidine as a substrate in satisfactory yields (Schlosser, Lefebvre, & Ondi, 2006).
Applications in Nonlinear Optics : Hussain et al. (2020) explored the electronic and nonlinear optical properties of pyrimidine derivatives, including those similar to 4-chloro-6-(trifluoromethyl)pyrimidine. They highlighted the significance of pyrimidines in medicine and nonlinear optics, suggesting potential high-tech applications in optoelectronics (Hussain et al., 2020).
Investigating Non-Covalent Interactions in Pyrimidine Derivatives : Zhang et al. (2018) synthesized and characterized compounds involving 4-chloro-6-methoxypyrimidine, a structurally similar compound to 4-chloro-6-(trifluoromethyl)pyrimidine. They analyzed non-covalent interactions in these compounds, providing insights into their molecular behavior (Zhang et al., 2018).
Tritiation of Pyrimidine Derivatives : Măntescu, Genunche, and Balaban (1965) studied the tritiation of various pyrimidine derivatives, including 4-chloro-6-hydroxypyrimidine, indicating potential applications in labeling and tracing biochemical processes (Măntescu, Genunche, & Balaban, 1965).
Synthesis and Optical Properties for OLED Applications : Chang et al. (2013) synthesized new classes of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including compounds related to 4-chloro-6-(trifluoromethyl)pyrimidine. They discussed their application in high-performance organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine, have been used in the agrochemical and pharmaceutical industries. They have been found in more than 50% of the pesticides launched in the last two decades. It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-chloro-6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-3-7(16-5-17-9)6-1-2-8(15-4-6)10(12,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHCYYYFHRZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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